5-(4-ethynylphenyl)-1H-Imidazole
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Description
5-(4-ethynylphenyl)-1H-Imidazole is a useful research compound. Its molecular formula is C11H8N2 and its molecular weight is 168.199. The purity is usually 95%.
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Safety and Hazards
According to the safety data sheet of a similar compound, 5-(4-Ethynylphenyl)-1,3-oxazole, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Mechanism of Action
Target of Action
Similar compounds such as porphyrin derivatives have been shown to have a special affinity with cancer cells . They are often used as photosensitizers for photodynamic therapy (PDT) and labeled with radionuclides for radiopharmaceuticals .
Mode of Action
Compounds with similar structures, such as 4-ethynylphenylboronic acid pinacol ester, have been used for the functionalization of platinum nanoparticles to leverage their photoluminescence properties . They have also been used as intermediates in the synthesis of covalent heterodyads of chlorophyll derivatives applicable as supramolecular light-harvesting systems .
Biochemical Pathways
Similar compounds have been shown to be involved in the two-electron oxygen reduction to h2o2 .
Result of Action
Similar compounds have been used in the synthesis of covalent heterodyads of chlorophyll derivatives applicable as supramolecular light-harvesting systems .
Action Environment
Similar compounds have been shown to be stable under various conditions .
Properties
IUPAC Name |
5-(4-ethynylphenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-9-3-5-10(6-4-9)11-7-12-8-13-11/h1,3-8H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFLCIMJKRPVRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.